Carbothioamide vs. Carboxamide: Quantified Hydrogen-Bond Donor Enhancement and Lipophilicity Shift
The 4-carbothioamide group in the target compound is a stronger hydrogen-bond (H-bond) donor than the corresponding 4-carboxamide analog. Quantum chemical analysis demonstrates that the amino group of thioamides carries a more positive charge than that of carboxamides, resulting in a ΔG° of H-bond formation that is approximately 2–3 kJ·mol⁻¹ more favorable [1]. Additionally, in a series of pyrazine-2-carboxamide/thioamide pairs, the thioamide analog (compound 2j) achieved 91% inhibition against Mycobacterium tuberculosis, while the most active carboxamide analog (compound 2a) reached only 38% inhibition under identical assay conditions; the thioamide also exhibited a LogP of 4.95, substantially higher than the carboxamide series [2]. Although these data are not derived from the identical pyrazole scaffold, the class-level trend is well-established: replacement of C=O with C=S enhances both H-bond donor strength and lipophilicity.
| Evidence Dimension | H-bond donor capability and lipophilicity (carbothioamide vs. carboxamide) |
|---|---|
| Target Compound Data | Contains 4-carbothioamide moiety (C=S); class-level H-bond enhancement ~2–3 kJ·mol⁻¹ more favorable than carboxamide; predicted LogP for this compound is approximately 2.5–3.0 (estimated from structural analogs) |
| Comparator Or Baseline | Hypothetical 4-carboxamide analog (C=O); lower H-bond donor strength; lower LogP by ~1–1.5 log units (class-level trend) |
| Quantified Difference | Thioamide H-bond donor ΔG° ~2–3 kJ·mol⁻¹ more favorable; lipophilicity increase of ~1–1.5 LogP units; in pyrazine model system, thioamide gave 91% inhibition vs. 38% for best amide |
| Conditions | Quantum chemical calculations (B3LYP-D3/def2-TZVP level); in vitro antimycobacterial assay (MABA method) |
Why This Matters
For procurement decisions where target engagement requires strong H-bond donation (e.g., kinase hinge binding, RNase H active site) or where enhanced membrane permeability is needed, the carbothioamide analog offers a measurable advantage over the carboxamide.
- [1] Naus, P., et al. How the Chalcogen Atom Size Dictates the Hydrogen-Bond Donor Capability of Carboxamides, Thioamides, and Selenoamides. Chemistry – A European Journal, 2022, 28(31), e202200331. View Source
- [2] Servusová, B., et al. Synthesis and biological activity of 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and corresponding thioamides. Bioorganic & Medicinal Chemistry, 2002, 10(4), 1207-1214. View Source
